![molecular formula C16H12ClN3O4S B2819303 4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-56-5](/img/structure/B2819303.png)

4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

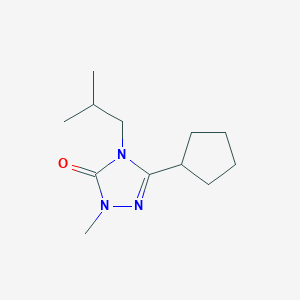

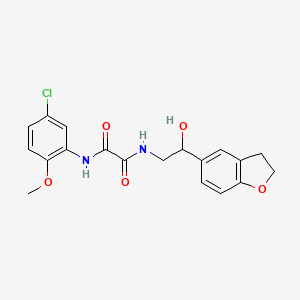

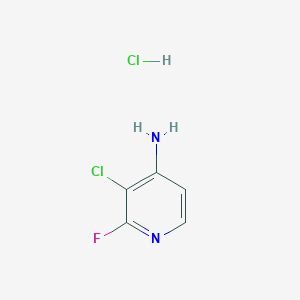

“4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound that is likely to be a derivative of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide . It’s important to note that the exact description of this compound might not be available as it seems to be a specific and possibly novel compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of derivatives of the compound is in anticancer research. The design, synthesis, and evaluation of such compounds have shown promising results against various cancer cell lines. For instance, substituted benzamides were synthesized and tested for their anticancer activity, showing moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines. These compounds exhibited higher anticancer activities compared to the reference drug etoposide in some cases, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimycobacterial Screening

In the realm of infectious diseases, particularly tuberculosis, derivatives of this compound have been synthesized and screened for their antimycobacterial properties. One study reported the synthesis of new amide derivatives and their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Among these compounds, one demonstrated significant activity, presenting a promising lead molecule for further drug development due to its low toxicity against normal cell lines (Nayak et al., 2016).

Nematocidal Activity

Research into agricultural and environmental applications has also been conducted, with novel oxadiazole derivatives synthesized for nematocidal activity evaluation. These compounds showed effective mortality rates against the pine wood nematode, Bursaphelenchus xylophilus, suggesting potential use as nematicides. Their ability to decrease the nematode's mobility and respiratory functions indicates their potential as environmentally friendly pest control agents (Liu et al., 2022).

Photoluminescent Properties

In materials science, derivatives containing the 1,3,4-oxadiazole fluorophore have been synthesized and studied for their photoluminescent properties. These compounds have shown potential in developing new materials for electronic and photonic applications due to their desirable emission characteristics. The cholesteric and nematic mesophases exhibited by these compounds, along with their strong blue fluorescence emission, make them candidates for use in liquid crystal displays and other optoelectronic devices (Han et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been reported to have antibacterial activity

Mode of Action

It is known that similar compounds can interact with their targets to exert antibacterial effects

Biochemical Pathways

Similar compounds have been reported to have antibacterial activity , suggesting that they may affect pathways related to bacterial growth and survival

Result of Action

Similar compounds have been reported to have antibacterial activity , suggesting that they may inhibit bacterial growth or kill bacteria

Eigenschaften

IUPAC Name |

4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-5-3-2-4-12(13)15-19-20-16(24-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVUNWLXIWVUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)

![2-[(4-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2819229.png)